molecular formula C18H14N2O2 B11838243 N1-(Naphthalen-1-yl)-N1-phenyloxalamide

N1-(Naphthalen-1-yl)-N1-phenyloxalamide

Cat. No.: B11838243
M. Wt: 290.3 g/mol
InChI Key: FTLUTWRIYQLLSR-UHFFFAOYSA-N
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Description

N1-(Naphthalen-1-yl)-N1-phenyloxalamide is an organic compound that belongs to the class of oxalamides It features a naphthalene ring and a phenyl ring connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Naphthalen-1-yl)-N1-phenyloxalamide typically involves the reaction of naphthalene-1-amine with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Naphthalene-1-amine+Phenyl isocyanateThis compound\text{Naphthalene-1-amine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Naphthalene-1-amine+Phenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(Naphthalen-1-yl)-N1-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of naphthalene-1,4-dione and benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated naphthalene and phenyl derivatives.

Scientific Research Applications

N1-(Naphthalen-1-yl)-N1-phenyloxalamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N1-(Naphthalen-1-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(Naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl)naphthalene-1,4-diamine
  • N1-(Naphthalen-1-yl)-N1,N4-diphenyl-N4-(3-(triphenylsilyl)phenyl)naphthalene-1,4-diamine

Uniqueness

N1-(Naphthalen-1-yl)-N1-phenyloxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N'-naphthalen-1-yl-N'-phenyloxamide

InChI

InChI=1S/C18H14N2O2/c19-17(21)18(22)20(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,19,21)

InChI Key

FTLUTWRIYQLLSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C(=O)N

Origin of Product

United States

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